(1-Cyclopropylethyl)[3-(dimethylamino)propyl]amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-Cyclopropylethyl)[3-(dimethylamino)propyl]amine is a chemical compound with the molecular formula C10H22N2 and a molecular weight of 170.30 g/mol . This compound is known for its unique structure, which includes a cyclopropyl group and a dimethylamino group attached to a propylamine chain. It is used primarily in research and industrial applications.
Vorbereitungsmethoden
The synthesis of (1-Cyclopropylethyl)[3-(dimethylamino)propyl]amine typically involves the reaction of cyclopropyl ethylamine with 3-(dimethylamino)propylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Analyse Chemischer Reaktionen
(1-Cyclopropylethyl)[3-(dimethylamino)propyl]amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the amino groups, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding amine oxides, while substitution reactions can produce various substituted amines.
Wissenschaftliche Forschungsanwendungen
(1-Cyclopropylethyl)[3-(dimethylamino)propyl]amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Wirkmechanismus
The mechanism of action of (1-Cyclopropylethyl)[3-(dimethylamino)propyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity. The pathways involved in its mechanism of action depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
(1-Cyclopropylethyl)[3-(dimethylamino)propyl]amine can be compared with other similar compounds, such as:
3-(Dimethylamino)-1-propylamine: This compound has a similar structure but lacks the cyclopropyl group, which may affect its reactivity and biological activity.
N,N-Dimethyl-1,3-propanediamine: Another related compound with different substituents, leading to variations in its chemical properties and applications.
The presence of the cyclopropyl group in this compound makes it unique and may confer specific advantages in certain reactions or applications.
Eigenschaften
Molekularformel |
C10H22N2 |
---|---|
Molekulargewicht |
170.30 g/mol |
IUPAC-Name |
N-(1-cyclopropylethyl)-N',N'-dimethylpropane-1,3-diamine |
InChI |
InChI=1S/C10H22N2/c1-9(10-5-6-10)11-7-4-8-12(2)3/h9-11H,4-8H2,1-3H3 |
InChI-Schlüssel |
BBXZPBYTNUFDTR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1CC1)NCCCN(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.